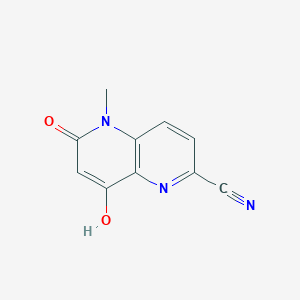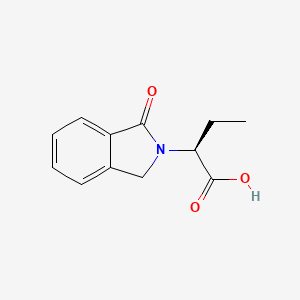![molecular formula C9H7ClN2OS B8195298 6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8195298.png)
6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity registered in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one” involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For example, advanced tandem mass spectrometry techniques are often employed to unveil structural details of metabolites and lipids, which can be crucial in the synthesis of complex compounds .
Industrial Production Methods: Industrial production methods for compound “this compound” may involve large-scale chemical reactions under controlled conditions. These methods ensure the consistent quality and yield of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Compound “6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
Compound “6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in studying biological pathways and mechanisms.
Industry: The compound is utilized in industrial processes for producing specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of compound “6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. For instance, similar compounds like tranexamic acid competitively inhibit the activation of plasminogen, affecting fibrinolysis . Understanding the compound’s mechanism of action is crucial for its application in therapeutic and industrial settings.
Comparación Con Compuestos Similares
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Comparison: Compound “6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one” is unique due to its specific structural features and reactivity. While similar compounds may share some properties, “this compound” stands out for its particular applications and effectiveness in various reactions and processes .
Propiedades
IUPAC Name |
6-chloro-7-cyclopropyl-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-8-5(4-1-2-4)6-7(14-8)9(13)12-3-11-6/h3-4H,1-2H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZRPVSJICRYRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC3=C2NC=NC3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=C(SC3=C2NC=NC3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Phenyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B8195241.png)








